2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including ethoxybenzenesulfonyl, fluoro, and acetamide groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Scientific Research Applications
2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer. Its unique structure allows it to interact with various biological targets.
Pharmacology: Research is conducted to understand the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Ethoxybenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Acetamide Formation: The final step involves the acylation of the quinoline derivative with 4-fluoroaniline to form the acetamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and sulfonyl positions, using nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key cellular processes. For example, it may inhibit topoisomerases, enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. Additionally, the compound may interact with cell surface receptors, modulating signal transduction pathways and affecting cell behavior.
Comparison with Similar Compounds
2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also has potential anticancer properties. Unlike the target compound, chloroquine lacks the ethoxybenzenesulfonyl and acetamide groups.
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV. Ciprofloxacin has a different substitution pattern on the quinoline core compared to the target compound.
Quinoline N-oxides: These compounds have an oxidized nitrogen atom in the quinoline ring and exhibit different chemical and biological properties compared to the target compound.
The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O5S/c1-2-34-19-8-10-20(11-9-19)35(32,33)23-14-29(22-12-5-17(27)13-21(22)25(23)31)15-24(30)28-18-6-3-16(26)4-7-18/h3-14H,2,15H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSGCZJIPMSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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